N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide
Description
N-(2,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound that has piqued interest due to its unique structural properties and potential applications in various scientific fields. This compound consists of a thieno[2,3-d]pyrimidine core fused with a pyrazole ring, adorned with functional groups that impart distinctive chemical reactivity and biological activity.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound generally involves multi-step organic synthesis. A common method starts with the preparation of the thieno[2,3-d]pyrimidine intermediate through a cyclization reaction involving appropriate sulfur-containing reagents and methylating agents. Subsequently, the pyrazole ring is introduced through condensation reactions using diazomethane derivatives, followed by nitro group introduction under nitration conditions.
Industrial Production Methods:
Industrial-scale production may rely on optimization of the synthetic route for scalability, yield improvement, and cost-efficiency. Continuous flow chemistry and microwave-assisted synthesis are modern techniques that could be employed to enhance the reaction efficiency and product purity.
Types of Reactions:
This compound undergoes several reactions, such as:
Oxidation: The functional groups present allow for selective oxidation, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved with agents like lithium aluminum hydride or sodium borohydride, particularly targeting nitro groups.
Substitution: Substitution reactions, both electrophilic and nucleophilic, can occur on the aromatic ring systems and functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon for hydrogenation reactions
Major Products Formed:
Oxidized derivatives, reduced amines from nitro reduction, and various substituted analogs.
In Chemistry:
Used as a precursor in the synthesis of other complex organic molecules.
Acts as a ligand in coordination chemistry to form metal complexes.
In Biology and Medicine:
Explored for its potential biological activity, including anti-inflammatory and anticancer properties.
Investigated for enzyme inhibition due to its structural affinity for active sites in proteins.
In Industry:
Properties
IUPAC Name |
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O4S/c1-6-5-9-13(25-6)15-8(3)19(14(9)22)17-12(21)10-11(20(23)24)7(2)18(4)16-10/h5H,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRUTFLOFWOJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=NN(C(=C3[N+](=O)[O-])C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, often involving binding to specific targets such as enzymes or receptors.
Molecular Targets and Pathways:
Targets may include kinases, proteases, and other enzymes where it acts as an inhibitor or modulator.
Involved pathways could relate to signal transduction, cellular apoptosis, or immune response modulation.
Comparison with Similar Compounds
Similar Compounds: Thieno[2,3-d]pyrimidines, pyrazole carboxamides, nitro-substituted heterocycles.
Uniqueness:
The combination of the thieno[2,3-d]pyrimidine and pyrazole rings, along with specific functional groups like the nitro and carboxamide, imparts unique chemical properties and biological activities not commonly found in other compounds.
Comparison:
Compared to other thieno[2,3-d]pyrimidines, this compound may exhibit higher reactivity and distinct pharmacological profiles due to the additional functional groups.
And that's the rundown on this fascinating compound! Anything specific you want to delve deeper into?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
